3-Hydrazinylquinoline hydrochloride 3-Hydrazinylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 63468-94-0
VCID: VC4049675
InChI: InChI=1S/C9H9N3.ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12H,10H2;1H
SMILES: C1=CC=C2C(=C1)C=C(C=N2)NN.Cl
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol

3-Hydrazinylquinoline hydrochloride

CAS No.: 63468-94-0

Cat. No.: VC4049675

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65 g/mol

* For research use only. Not for human or veterinary use.

3-Hydrazinylquinoline hydrochloride - 63468-94-0

CAS No. 63468-94-0
Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
IUPAC Name quinolin-3-ylhydrazine;hydrochloride
Standard InChI InChI=1S/C9H9N3.ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12H,10H2;1H
Standard InChI Key BOJSQUHIRFMBLP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C=N2)NN.Cl
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)NN.Cl

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 3-hydrazinylquinoline hydrochloride typically involves nucleophilic substitution or condensation reactions:

  • Hydrazine Substitution: Reacting 3-chloroquinoline with hydrazine hydrate under reflux conditions yields the hydrazinyl intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .

    C9H6ClN+N2H4C9H9N3+HCl\text{C}_9\text{H}_6\text{ClN} + \text{N}_2\text{H}_4 \rightarrow \text{C}_9\text{H}_9\text{N}_3 + \text{HCl}
  • Boc Deprotection: An alternative method involves deprotecting tert-butyl carbazate intermediates under acidic conditions, followed by purification .

Table 1: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key ConditionsReference
Hydrazine Substitution70–87≥95Reflux in ethanol, HCl
Boc Deprotection3699.5HCl in dioxane, 4 h, RT

Physicochemical Properties

  • Solubility: Sparingly soluble in water; forms stable salts in polar solvents like methanol or ethanol.

  • Stability: Prone to oxidation; requires storage under inert conditions.

  • Spectroscopic Data:

    • IR: N–H stretches at 3282–3188 cm⁻¹; C=N stretches at 1621 cm⁻¹ .

    • ¹H NMR: Hydrazine protons at δ 3.8–4.2 ppm; quinoline aromatic protons at δ 7.2–8.9 ppm .

Biological Activity

Antimicrobial Effects

3-Hydrazinylquinoline derivatives exhibit broad-spectrum antimicrobial activity:

  • Bacterial Strains: Inhibits Staphylococcus aureus (MIC: 4 μg/mL) and Escherichia coli.

  • Fungal Strains: Active against Candida albicans with moderate efficacy .

Table 2: Antimicrobial Activity of Derivatives

DerivativeMIC (μg/mL)Target PathogensReference
Hydrazone-Schiff base4–8S. aureus, E. coli
Thiazolidinone hybrid8–16C. albicans

Anti-Inflammatory Activity

In murine models, hydrazinylquinoline derivatives reduced edema by 61.5% at 50 mg/kg, surpassing standard anti-inflammatory agents .

Applications in Drug Development

Lead Compound Optimization

  • Structural Modifications: Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the quinoline 2-position enhances antibacterial potency .

  • Hybrid Molecules: Coupling with coumarin or pyrazole moieties improves bioavailability and target specificity .

Table 3: Structure-Activity Relationships (SAR)

ModificationEffect on ActivityExample EC₅₀ (μg/mL)Reference
2-Chloro substitution↑ Antibacterial activity vs. Xoo11.05
Thioether quinoline↑ Antifungal activity8.05

Future Directions

  • Synthetic Optimization: Develop continuous-flow methods to improve yield and reduce reaction times .

  • Mechanistic Studies: Elucidate targets in kinase inhibition and DNA intercalation using computational models .

  • Clinical Translation: Evaluate pharmacokinetics and toxicity profiles in preclinical models.

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